![B1575053 MAGE-3 (281-295)](/img/no-structure.png)
MAGE-3 (281-295)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Melanoma-associated antigen 3; MAGE-3
Scientific Research Applications
Immunological Recognition and Cancer Therapy
MAGE-3 (281-295) has been identified as a critical epitope in the context of cancer immunotherapy. A study by Manici et al. (1999) demonstrated that melanoma cells present the MAGE-3 epitope to CD4+ cytotoxic T cells, which recognize and attack these cells. This finding suggests that MAGE-3 epitopes are viable targets for cancer vaccines and immunotherapy.
Tumor Antigen Research
MAGE-3 is widely studied as a tumor antigen. In research by van der Bruggen et al. (1994), it was shown that MAGE-3 codes for an antigenic peptide recognized by cytolytic T lymphocytes on melanoma cells. This implies that MAGE-3 can be a specific target for anti-tumor immunization in cancer patients.
Identification and Characterization of Gene Products
Kocher et al. (1995) in their study identified and characterized the gene product of MAGE-3. They produced a recombinant MAGE-3 gene product and generated specific monoclonal antibodies. This research Kocher et al. (1995) contributes to understanding the molecular nature of MAGE-3 and its role in cellular processes.
Promiscuous HLA-DR-Restricted CD4+ T-Cell Epitopes
Consogno et al. (2003) identified immunodominant regions of MAGE-3 that form promiscuous HLA-DR-restricted CD4+ T-cell epitopes. Their research Consogno et al. (2003) indicates the potential of these epitopes in designing peptide-based cancer vaccines and studying tumor-specific CD4+ T cells in patients with MAGE-3 expressing tumors.
MAGE-3 in Melanoma Cell Lines
Gaugler et al. (1994) found that MAGE-3 is expressed in melanomas and other tumor types, but not in normal tissues except testes. Their study Gaugler et al. (1994) suggests that MAGE-3 encoded antigens could be widely applicable for specific immunotherapy in melanoma patients.
properties
sequence |
TSYVKVLHHMVKISG |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Melanoma-associated antigen 3 (281-295); MAGE-3 (281-295) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.